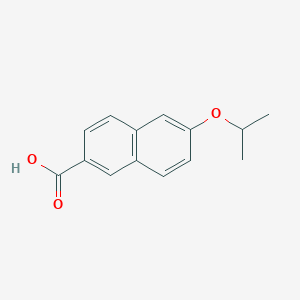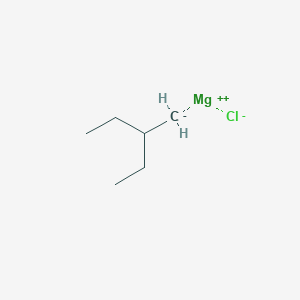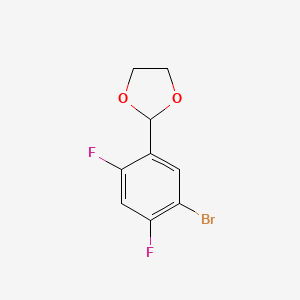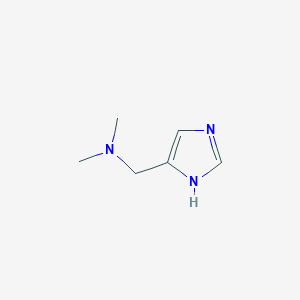
4-Bromo-6-chloro-5-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-6-chloro-5-methyl-1H-indazole” is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “4-Bromo-6-chloro-5-methyl-1H-indazole” is C8H6BrClN2 . The average mass is 245.504 Da and the monoisotopic mass is 243.940277 Da .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .Scientific Research Applications
HIV Protease Inhibitors
Indazole derivatives, including “4-bromo-6-chloro-5-methyl-1H-indazole”, have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used to treat HIV infections by blocking the function of protease enzymes in HIV cells, preventing them from multiplying.
Serotonin Receptor Antagonists
These compounds have also been used to create serotonin receptor antagonists . These antagonists can block serotonin activity in the brain and are used in the treatment of several disorders, including depression and anxiety.
Aldose Reductase Inhibitors
“4-bromo-6-chloro-5-methyl-1H-indazole” has potential applications in the development of aldose reductase inhibitors . These inhibitors can prevent damage to blood vessels and nerves, which is particularly useful in the management of diabetes complications.
Acetylcholinesterase Inhibitors
This compound can be used in the synthesis of acetylcholinesterase inhibitors . These inhibitors are commonly used in the treatment of Alzheimer’s disease and other dementias, as they can increase the levels of acetylcholine in the brain, improving communication between nerve cells.
Anticancer Agents
These compounds have been used in the development of anticancer agents . They can inhibit the growth of cancer cells and have potential applications in various types of cancer treatments.
Antidepressant Agents
Indazole derivatives are also used as antidepressant agents . They can help alleviate symptoms of depression by altering the balance of certain chemicals in the brain.
Anti-inflammatory and Antibacterial Agents
Finally, “4-bromo-6-chloro-5-methyl-1H-indazole” has applications in the production of anti-inflammatory and antibacterial agents . These agents can reduce inflammation and fight bacterial infections, respectively.
Mechanism of Action
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to be involved in a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Safety and Hazards
“4-Bromo-6-chloro-5-methyl-1H-indazole” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
While specific future directions for “4-Bromo-6-chloro-5-methyl-1H-indazole” are not mentioned in the search results, indazole derivatives are being explored for various pathological conditions due to their wide range of biological activities . This suggests that the medicinal properties of indazole derivatives, including “4-Bromo-6-chloro-5-methyl-1H-indazole”, may be further explored in the future.
properties
IUPAC Name |
4-bromo-6-chloro-5-methyl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSLHIOSXXGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-chloro-5-methyl-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



